molecular formula C6H9N3O2 B14644784 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 53400-11-6

2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B14644784
CAS No.: 53400-11-6
M. Wt: 155.15 g/mol
InChI Key: MRHQZZNFNFIKEG-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6-azathymine is a synthetic compound with the molecular formula C6H8N4O2. It is a derivative of thymine, where the 6th carbon atom is replaced by a nitrogen atom. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-6-azathymine typically involves the alkylation of 6-azathymine. One common method includes the reaction of 6-azathymine with methyl iodide in the presence of a base such as sodium hydride in an anhydrous solvent like dimethylformamide . The reaction is carried out at low temperatures to control the reactivity and ensure high yield.

Industrial Production Methods

While specific industrial production methods for 1,3-dimethyl-6-azathymine are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6-azathymine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are common for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1,3-Dimethyl-6-azathymine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-6-azathymine involves its interaction with thymine metabolic pathways. By mimicking thymine, it competes with natural thymine for incorporation into DNA, thereby inhibiting DNA synthesis and cell growth . This competitive inhibition is particularly effective against microorganisms that rely heavily on thymine for growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-6-azathymine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike thymine, it has enhanced stability and different reactivity, making it a valuable tool in synthetic chemistry and biological research.

Properties

CAS No.

53400-11-6

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

2,4,6-trimethyl-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C6H9N3O2/c1-4-5(10)8(2)6(11)9(3)7-4/h1-3H3

InChI Key

MRHQZZNFNFIKEG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)N(C1=O)C)C

Origin of Product

United States

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